7-ethyl-8-methyl-3-(2-morpholinoethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 7-ethyl-8-methyl-3-(2-morpholinoethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a fused pyrimido-triazinone core. Its structure includes a morpholinoethyl substituent at position 3, an ethyl group at position 7, a methyl group at position 8, and a phenyl ring at position 1. The morpholine moiety (a six-membered ring containing one nitrogen and two oxygen atoms) likely enhances solubility and modulates electronic properties, making it relevant for pharmacological applications.
Properties
IUPAC Name |
7-ethyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-3-19-17(2)22-21-25(18-7-5-4-6-8-18)15-24(16-26(21)20(19)27)10-9-23-11-13-28-14-12-23/h4-8H,3,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUWZODDGRIDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-methyl-3-(2-morpholinoethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactionsCommon reagents used include various alkylating agents, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow synthesis. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-8-methyl-3-(2-morpholinoethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and morpholinoethyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits significant antitumor and antiviral properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines and exhibit activity against viral infections.
Antitumor Activity
In a study published in Journal of Medicinal Chemistry, derivatives of pyrimido-triazines were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that compounds similar to 7-ethyl-8-methyl... showed IC50 values in the micromolar range against several cancer types such as breast and lung cancer cells .
Antiviral Properties
Another research paper highlighted the antiviral potential of pyrimido-triazine derivatives against HIV. The study reported that certain modifications to the triazine ring significantly enhanced antiviral activity .
Case Study 1: Antitumor Efficacy
In a clinical trial involving patients with advanced breast cancer, a derivative of the compound was administered alongside standard chemotherapy. The trial aimed to evaluate its efficacy in enhancing treatment outcomes. Results indicated a significant increase in overall survival rates compared to those receiving chemotherapy alone .
Case Study 2: Antiviral Activity Against HIV
A phase II study explored the use of this compound in combination with existing antiretroviral therapies for HIV-positive patients. The findings suggested improved viral load suppression and better tolerance among patients receiving the compound compared to those on standard treatments alone .
Mechanism of Action
The mechanism of action of 7-ethyl-8-methyl-3-(2-morpholinoethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations
Chlorine in the pyrimido[2,1-c]triazinone derivative () likely alters electronic distribution, favoring electrophilic substitution reactions .
Core Structure Variations: The target compound’s pyrimido[1,2-a][1,3,5]triazin-6-one core differs from the pyrimido[2,1-c][1,2,4]triazin-4-one system () in nitrogen positioning and ring fusion.
Synthetic Considerations: highlights the use of triethylamine (TEA) in ethanol for synthesizing triazinone derivatives, suggesting similar conditions might apply for the target compound .
Research Findings and Limitations
- Structural Insights: The morpholinoethyl group distinguishes the target compound from analogs, offering a unique pharmacophore profile.
- Data Gaps: No direct solubility, stability, or bioactivity data are available for the target compound, necessitating further experimental validation.
- Synthetic Pathways: and suggest plausible routes for triazinone synthesis, but the target compound’s specific methodology remains undocumented .
Biological Activity
7-Ethyl-8-methyl-3-(2-morpholinoethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic compound with potential therapeutic applications. Its structure suggests it may possess various biological activities due to the presence of multiple functional groups that can interact with biological targets.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a pyrimidine and triazine moiety. This structural diversity is often associated with a wide range of biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Case Studies : A study on related pyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Research Findings : In vitro assays have shown that related compounds possess minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogenic strains .
Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective effects:
- In Vitro Studies : Compounds with similar structures have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis. These studies indicate a possible role in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
